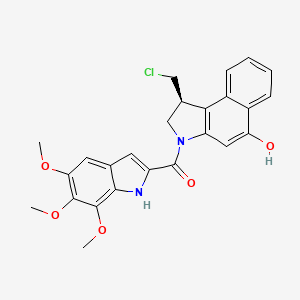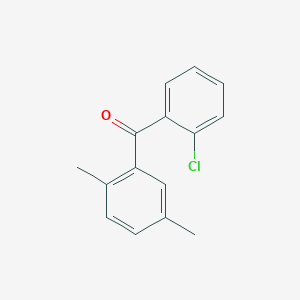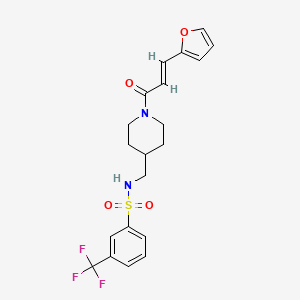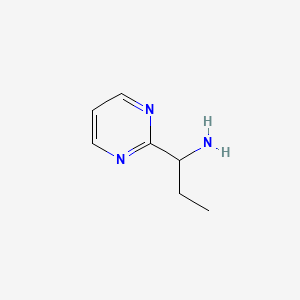
Duocarmycine TM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBI-TMI: est un composé appartenant à la classe des antibiotiques antitumoraux cyclopropylindolines. Il est connu pour ses propriétés cytotoxiques puissantes et sa capacité à alkyler sélectivement l'ADN dans le sillon mineur. Ce composé est particulièrement important dans la recherche sur le cancer en raison de ses propriétés de prodrogues activées par l'hypoxie, ce qui en fait un candidat prometteur pour cibler les cellules tumorales hypoxiques .
Applications De Recherche Scientifique
CBI-TMI has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA alkylation and the effects of minor groove binding.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential as a hypoxia-activated prodrug.
Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new anticancer drugs and as a tool for studying DNA-protein interactions .
Mécanisme D'action
Target of Action
Duocarmycin TM, a potent antitumor antibiotic, primarily targets the DNA within cells . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This sequence-selective alkylation of duplex DNA is a key aspect of Duocarmycin TM’s mode of action .
Mode of Action
The interaction of Duocarmycin TM with its target DNA involves the compound docking in the minor groove of the DNA . This binding allows Duocarmycin TM to alkylate the nucleobase adenine at the N3 position . This alkylation is irreversible and disrupts the architecture of the nucleic acid .
Biochemical Pathways
The primary biochemical pathway affected by Duocarmycin TM is DNA replication. The irreversible alkylation of DNA by Duocarmycin TM disrupts the nucleic acid architecture, which eventually leads to cell death . This makes Duocarmycin TM a highly potent antineoplastic compound .
Pharmacokinetics
It is known that duocarmycin tm is a small-molecule, synthetic compound , which suggests that it may have good bioavailability.
Result of Action
The result of Duocarmycin TM’s action is the death of tumor cells. By irreversibly alkylating DNA and disrupting its architecture, Duocarmycin TM inhibits DNA replication, leading to cell death . This extreme cytotoxicity makes Duocarmycin TM an exceptionally potent antitumor antibiotic .
Action Environment
It is known that duocarmycin tm is being used in the development of antibody-drug conjugates (adcs), which aim to create an optimal therapeutic window, balancing the effect of potent cell-killing agents on tumor cells versus healthy cells . This suggests that the action of Duocarmycin TM may be influenced by factors such as the presence of specific antibodies and the cellular environment of tumors.
Analyse Biochimique
Biochemical Properties
Duocarmycin TM, like other members of the duocarmycin class, is a small-molecule, synthetic, DNA minor groove binding alkylating agent . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture .
Cellular Effects
The disruption of the nucleic acid architecture by Duocarmycin TM eventually leads to tumor cell death . This makes Duocarmycin TM suitable for targeting solid tumors .
Molecular Mechanism
The molecular mechanism of Duocarmycin TM involves its binding to the minor groove of DNA and the alkylation of the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, which eventually leads to tumor cell death .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du CBI-TMI implique plusieurs étapes, commençant par la préparation du noyau chlorométhylbenzindoline (CBI). Ce noyau est ensuite couplé à la fraction tétraméthylindoline (TMI). Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de solvants organiques pour faciliter la réaction de couplage .
Méthodes de production industrielle: La production industrielle du CBI-TMI suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et du temps de réaction pour garantir une production efficace du composé .
Analyse Des Réactions Chimiques
Types de réactions: Le CBI-TMI subit plusieurs types de réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction: Le CBI-TMI peut être réduit en ses dérivés aminés correspondants, qui sont également biologiquement actifs.
Réactifs et conditions communs :
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.
Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du CBI-TMI, chacun possédant des propriétés biologiques uniques .
Applications de la recherche scientifique
Le CBI-TMI a un large éventail d'applications de recherche scientifique, notamment :
Chimie: Utilisé comme composé modèle pour étudier l'alkylation de l'ADN et les effets de la liaison au sillon mineur.
Biologie: Investigated pour son rôle dans l'induction de l'apoptose dans les cellules cancéreuses et son potentiel en tant que prodrogues activée par l'hypoxie.
Médecine: Exploré comme agent thérapeutique potentiel pour cibler les cellules tumorales hypoxiques, avec des recherches en cours sur son efficacité et sa sécurité.
Industrie: Utilisé dans le développement de nouveaux médicaments anticancéreux et comme outil pour étudier les interactions ADN-protéines .
Mécanisme d'action
Le CBI-TMI exerce ses effets par un mécanisme impliquant l'alkylation sélective des résidus adénine dans le sillon mineur de l'ADN. Cette alkylation perturbe la structure de l'ADN, conduisant à l'inhibition de la réplication et de la transcription de l'ADN, aboutissant finalement à la mort cellulaire. Le composé est activé dans des conditions hypoxiques, ce qui le rend particulièrement efficace contre les cellules tumorales hypoxiques. Les cibles moléculaires comprennent l'ADN et diverses protéines impliquées dans les voies de réparation et de réplication de l'ADN .
Comparaison Avec Des Composés Similaires
Le CBI-TMI est comparé à d'autres composés similaires, tels que :
Duocarmycines: Ces composés alkylaient également l'ADN dans le sillon mineur, mais diffèrent par leur structure chimique et leurs mécanismes d'activation.
CC-1065: Un autre agent alkylant l'ADN puissant avec une structure de base différente mais une activité biologique similaire.
Yatakemycin: Partage le mécanisme d'alkylation de l'ADN mais a une structure chimique et un spectre d'activité distincts
Unicité: Le CBI-TMI est unique en raison de ses propriétés de prodrogues activées par l'hypoxie, qui lui permettent de cibler sélectivement les cellules tumorales hypoxiques. Cette sélectivité réduit le potentiel d'effets hors cible et améliore son index thérapeutique .
Liste de composés similaires:
- Duocarmycines
- CC-1065
- Yatakemycin
Propriétés
IUPAC Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDGIYFJJUFKN-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2570655.png)


![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)



![5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2570666.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)
![N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2570670.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)

